molecular formula C6H2BrClN2O B567346 7-Bromo-4-chlorofuro[3,2-d]pyrimidine CAS No. 1211595-48-0

7-Bromo-4-chlorofuro[3,2-d]pyrimidine

Cat. No. B567346
M. Wt: 233.449
InChI Key: UCSMOMJNVDQFHX-UHFFFAOYSA-N
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Description

“7-Bromo-4-chlorofuro[3,2-d]pyrimidine” is a chemical compound with the molecular formula C6H2BrClN2O. It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “7-Bromo-4-chlorofuro[3,2-d]pyrimidine” consists of a furo[3,2-d]pyrimidine core with bromine and chlorine substituents . The molecular weight of this compound is 233.450 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Bromo-4-chlorofuro[3,2-d]pyrimidine” are not available, pyrimidine derivatives are known to undergo various chemical reactions, making them valuable in the synthesis of complex organic compounds .

Scientific Research Applications

Synthesis and Equilibrium Studies

  • Research on 7-Bromo-4-chlorofuro[3,2-d]pyrimidine derivatives has focused on synthesizing various compounds and studying their equilibrium properties. For instance, one study explored the azide/tetrazole equilibrium in furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, which are structurally related to 7-Bromo-4-chlorofuro[3,2-d]pyrimidine (Sirakanyan et al., 2016).

Development of Novel Derivatives

  • Research efforts have also been directed at developing new pyrimidine derivatives with potential biological applications. For instance, studies have synthesized new series of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, highlighting the versatility and potential applications of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine in medicinal chemistry (Rahimizadeh et al., 2007).

Applications in Biological Studies

  • Another area of interest is the synthesis and examination of the biological activity of various pyrimidine derivatives. Studies in this realm have explored the anticonvulsant and antioxidant activities of pyrimidine analogs, underscoring the potential therapeutic relevance of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine-based compounds (Mohana et al., 2013).

Development as Anticancer Agents

  • The compound has also been investigated for its potential as an anticancer agent. Research in this area has involved designing and synthesizing 7-bromothieno[3,2-d]pyrimidines with a piperazine unit, demonstrating the compound's versatility in creating potential protein tyrosine kinase inhibitors for cancer treatment (Jiang Da-hong, 2012).

Diverse Chemical Transformations

  • Studies have also explored various chemical transformations of pyrimidine derivatives. These transformations are crucial for synthesizing novel compounds with potential applications in different fields of science and medicine. For example, the synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides, related to 7-Bromo-4-chlorofuro[3,2-d]pyrimidine, have been investigated for their potential therapeutic applications (Ugarkar et al., 1984).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

7-bromo-4-chlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSMOMJNVDQFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(O1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680966
Record name 7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chlorofuro[3,2-d]pyrimidine

CAS RN

1211595-48-0
Record name 7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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